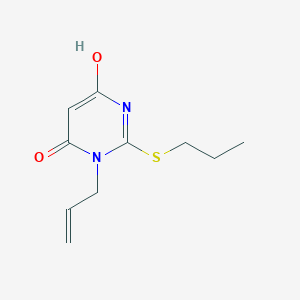
ethyl 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Descripción general
Descripción
Ethyl 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known as ethyl 2-(4-chlorobenzylidene)-5-(phenylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate, is a chemical compound that has gained attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell death. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
Studies have shown that ethyl 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate exhibits low toxicity towards normal cells, making it a promising candidate for further investigation as an anticancer agent. The compound has also been shown to inhibit the growth of several fungal and bacterial strains. Additionally, it has been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate in lab experiments is its high purity and yield, which ensures reproducibility of results. However, one limitation is that the compound is not readily soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of ethyl 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate. One direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent in animal models of inflammation and pain. Additionally, further investigation is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method for increased yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 2-anilino-5-(3-chlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
ethyl (5Z)-5-[(3-chlorophenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-18(23)16(12-13-7-6-8-14(21)11-13)26-19(17)22-15-9-4-3-5-10-15/h3-12,23H,2H2,1H3/b16-12-,22-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKXQVNNTIRHFV-PALNNIJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)Cl)SC1=NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)Cl)/SC1=NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3720392.png)
![N~1~-(4-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3720394.png)




![2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B3720437.png)
![6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3720458.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B3720466.png)

![2-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3720474.png)
![6-(2-aminophenyl)-3-[(4-chlorobenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3720481.png)
![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3720489.png)